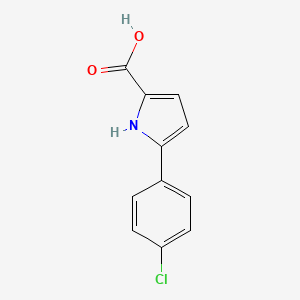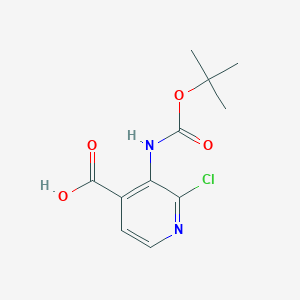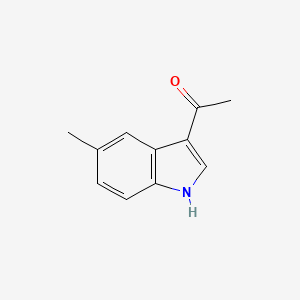
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide
Descripción general
Descripción
“5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide” is a compound that has been synthesized and studied for its antibacterial efficacy . It is an analogue of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide, which has shown significant antibacterial activities against extended-spectrum beta-lactamase producing Escherichia coli (ESBL E. coli) .
Synthesis Analysis
The compound was synthesized by reacting 5-bromo-thiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) as a coupling reagent and pyridine, which acted as a solvent as well as a base . The yield of the synthesis was reported to be good (80%) .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various computational applications. For instance, the geometry of the synthesized compounds and other physical properties, like non-linear optical (NLO) properties, nuclear magnetic resonance (NMR), and other chemical reactivity descriptors, including the chemical hardness, electronic chemical potential, ionization potential, electron affinity, and electrophilicity index can be calculated .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound include the reaction of 5-bromo-thiophene-2-carboxylic acid with 2-amino-4-methylpyridine in the presence of titanium tetrachloride (TiCl4) as a coupling reagent . The reaction was carried out in pyridine, which acted as a solvent .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be analyzed using various computational applications. For instance, the geometry of the synthesized compounds and other physical properties, like non-linear optical (NLO) properties, nuclear magnetic resonance (NMR), and other chemical reactivity descriptors, including the chemical hardness, electronic chemical potential, ionization potential, electron affinity, and electrophilicity index can be calculated .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Pyridine Derivatives
The compound can be used in the synthesis of novel pyridine derivatives via the Suzuki cross-coupling reaction . This process involves the reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
Quantum Mechanical Investigations
The compound can be used in quantum mechanical investigations . Density functional theory (DFT) studies have been carried out for the pyridine derivatives by using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme .
Biological Activities
The compound can be used to study biological activities . The anti-thrombolytic, biofilm inhibition and haemolytic activities of pyridine derivatives have been investigated .
Antibacterial Efficacy
The compound can be used in the development of novel antimicrobials to treat life-threatening infections caused by extended-spectrum β-lactamase producing Escherichia coli (ESBL E. coli) .
Regioselective Synthesis
The compound can be used in the regioselective synthesis of other organic compounds. For example, it has been used in the synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide .
Mecanismo De Acción
Target of Action
It’s known that this compound is synthesized via suzuki–miyaura cross-coupling , a widely-used transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound might interact with various biological targets depending on the specific functional groups attached to it.
Mode of Action
The suzuki–miyaura cross-coupling reaction, which is used in the synthesis of this compound, involves the formation of new carbon-carbon bonds . This could imply that the compound might interact with its biological targets by forming covalent bonds, leading to changes in the target’s structure and function.
Biochemical Pathways
Compounds synthesized via suzuki–miyaura cross-coupling have been used in a wide range of applications, suggesting that they might affect various biochemical pathways .
Result of Action
The compound’s synthesis involves the formation of new carbon-carbon bonds , which could lead to changes in the structure and function of its biological targets.
Action Environment
The stability of organoboron reagents used in suzuki–miyaura cross-coupling, a key step in the synthesis of this compound, can be influenced by factors such as air and moisture .
Propiedades
IUPAC Name |
5-bromo-N-(3-methylpyridin-4-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-6-13-5-4-8(7)14-11(15)9-2-3-10(12)16-9/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFHMNGPDWUDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

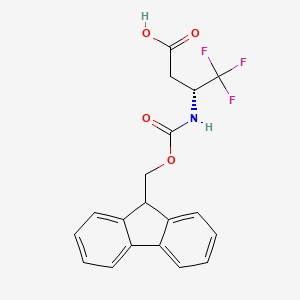



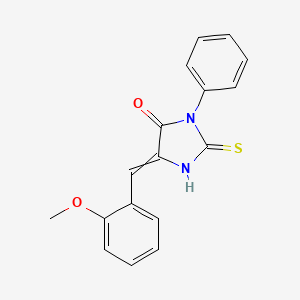
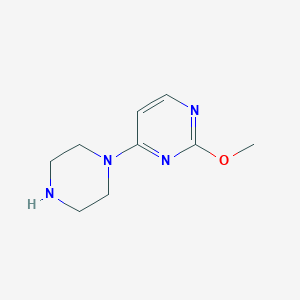
![[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride](/img/structure/B3097460.png)
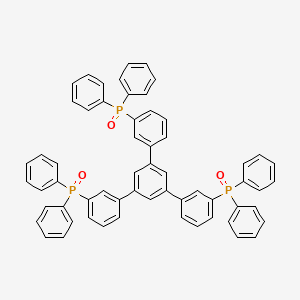
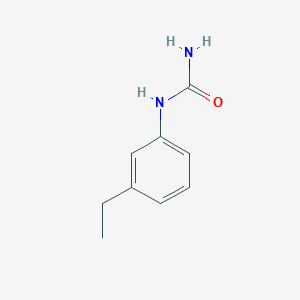
![9-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-yl)-9H-carbazole](/img/structure/B3097471.png)
